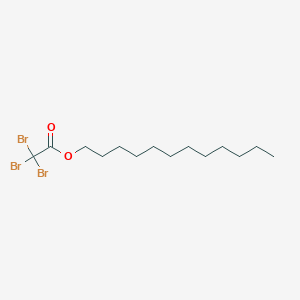![molecular formula C24H32N2O4 B14353624 2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid CAS No. 90689-02-4](/img/structure/B14353624.png)
2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzoic acid core linked by an ethane-1,2-diylbis(butylazanediyl) bridge, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid typically involves the condensation of appropriate amines with dibenzoic acid derivativesThe reaction is usually carried out in a solvent such as methanol or dichloromethane, with the addition of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted amines .
Wissenschaftliche Forschungsanwendungen
2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanediyl)]dibenzoic acid
- 2,2’-[Ethane-1,2-diylbis(oxy)]dibenzoic acid
- 2,2’-[Ethane-1,2-diylbis(methylazanediyl)]dibenzoic acid
Uniqueness
2,2’-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid stands out due to its specific ethane-1,2-diylbis(butylazanediyl) linkage, which imparts unique chemical and physical properties. This structural feature allows for distinct interactions with other molecules, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90689-02-4 |
|---|---|
Molekularformel |
C24H32N2O4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-[butyl-[2-(N-butyl-2-carboxyanilino)ethyl]amino]benzoic acid |
InChI |
InChI=1S/C24H32N2O4/c1-3-5-15-25(21-13-9-7-11-19(21)23(27)28)17-18-26(16-6-4-2)22-14-10-8-12-20(22)24(29)30/h7-14H,3-6,15-18H2,1-2H3,(H,27,28)(H,29,30) |
InChI-Schlüssel |
ZDQNMRXDTRUIQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCN(CCCC)C1=CC=CC=C1C(=O)O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)





![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)



![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)

![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)

